molecular formula C9H9ClN2O B2442499 3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1101851-73-3

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2442499
M. Wt: 196.63
InChI Key: DUFDJMVCNFJXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one, also known as 5-chloro-2-indolinone, is a heterocyclic organic compound with a unique structure and properties. It is a versatile building block for organic synthesis, with applications in drug discovery, materials science, and biochemistry. This compound is also used as an intermediate in the synthesis of various pharmaceuticals. In addition, 5-chloro-2-indolinone is an important starting material for the synthesis of other compounds, such as indolin-2-ones, indolines, and indole derivatives.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Indole derivatives are key intermediates in the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For example, the synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier reagent demonstrates the versatility of indole compounds in creating complex molecules with potential applications in medicinal chemistry (V. J. Majo & P. Perumal, 1996).

Antimicrobial and Antitumor Activities

Indole derivatives have shown significant antimicrobial and antitumor activities. For instance, new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and demonstrated promising antimicrobial activities against various bacteria and yeast (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011). Another study identified 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antineoplastic agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death, highlighting the potential of indole derivatives in cancer therapy (R. Romagnoli et al., 2008).

Analytical Chemistry and Environmental Monitoring

Indole derivatives also play a role in analytical chemistry, where they can be used as markers or probes. A study on the electrochemical oxidation of Indapamide, an indoline-containing diuretic, in aqueous alcoholic media demonstrates the application of indole derivatives in developing analytical methods for pharmaceuticals and possibly for environmental monitoring of similar compounds (M. J. Legorburu, R. Alonso, & R. Jiménez, 1996).

properties

IUPAC Name

3-amino-5-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDJMVCNFJXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one

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